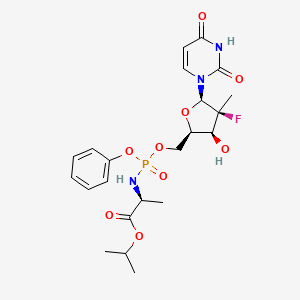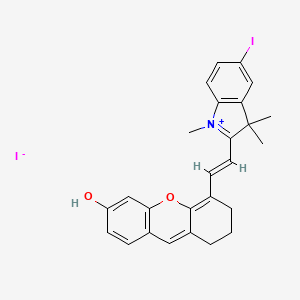
2-Thioxo-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thioxo-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a thioxo group at the second position and a trifluoromethyl group at the seventh position of the quinazolinone ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzamide with carbon disulfide and trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
2-Thioxo-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted quinazolinone derivatives.
科学研究应用
2-Thioxo-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-Thioxo-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.
相似化合物的比较
Similar Compounds
2-Thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the trifluoromethyl group.
7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one: Lacks the thioxo group.
2,3-Dihydroquinazolin-4(1H)-one: Lacks both the thioxo and trifluoromethyl groups.
Uniqueness
The presence of both the thioxo and trifluoromethyl groups in 2-Thioxo-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one imparts unique chemical and biological properties to the compound. These functional groups enhance its reactivity and potential for various scientific applications, making it a valuable compound for research and development.
属性
分子式 |
C9H5F3N2OS |
|---|---|
分子量 |
246.21 g/mol |
IUPAC 名称 |
2-sulfanylidene-7-(trifluoromethyl)-1H-quinazolin-4-one |
InChI |
InChI=1S/C9H5F3N2OS/c10-9(11,12)4-1-2-5-6(3-4)13-8(16)14-7(5)15/h1-3H,(H2,13,14,15,16) |
InChI 键 |
RNPRXOQIOBQHPL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=S)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


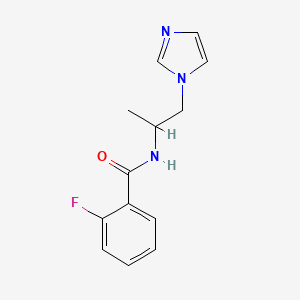

![2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14885953.png)


![1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane](/img/structure/B14885976.png)

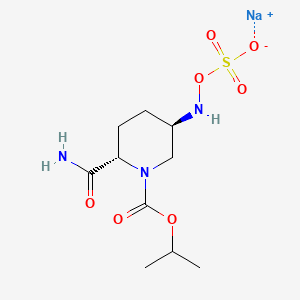
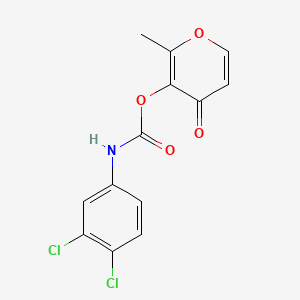
![(3AR,4R,5R,6AS)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B14885997.png)

